molecular formula C20H18ClN3O4S B12444253 4-{2-[(3-chloro-6-methoxy-1-benzothiophen-2-yl)carbonyl]hydrazinyl}-4-oxo-N-phenylbutanamide

4-{2-[(3-chloro-6-methoxy-1-benzothiophen-2-yl)carbonyl]hydrazinyl}-4-oxo-N-phenylbutanamide

Cat. No.: B12444253
M. Wt: 431.9 g/mol
InChI Key: NXRHUCGUDMEWDA-UHFFFAOYSA-N
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Description

3-[N’-(3-CHLORO-6-METHOXY-1-BENZOTHIOPHENE-2-CARBONYL)HYDRAZINECARBONYL]-N-PHENYLPROPANAMIDE is a complex organic compound that features a benzothiophene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[N’-(3-CHLORO-6-METHOXY-1-BENZOTHIOPHENE-2-CARBONYL)HYDRAZINECARBONYL]-N-PHENYLPROPANAMIDE typically involves multiple steps:

    Formation of the Benzothiophene Core: The initial step involves the synthesis of the benzothiophene core, which can be achieved through cyclization reactions involving sulfur-containing precursors.

    Introduction of the Chlorine and Methoxy Groups: Chlorination and methoxylation reactions are performed to introduce the 3-chloro and 6-methoxy substituents on the benzothiophene ring.

    Formation of the Hydrazinecarbonyl Group: The hydrazinecarbonyl group is introduced through a reaction with hydrazine derivatives.

    Coupling with N-Phenylpropanamide: The final step involves coupling the benzothiophene derivative with N-phenylpropanamide under appropriate conditions to form the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or amines.

    Substitution: The chlorine atom on the benzothiophene ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted benzothiophene derivatives.

Scientific Research Applications

3-[N’-(3-CHLORO-6-METHOXY-1-BENZOTHIOPHENE-2-CARBONYL)HYDRAZINECARBONYL]-N-PHENYLPROPANAMIDE has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.

Mechanism of Action

The mechanism of action of 3-[N’-(3-CHLORO-6-METHOXY-1-BENZOTHIOPHENE-2-CARBONYL)HYDRAZINECARBONYL]-N-PHENYLPROPANAMIDE involves its interaction with specific molecular targets:

    Molecular Targets: The compound may target enzymes or receptors involved in inflammatory pathways or cancer cell proliferation.

    Pathways Involved: It may modulate signaling pathways such as the NF-κB pathway in inflammation or the PI3K/Akt pathway in cancer.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[N’-(3-CHLORO-6-METHOXY-1-BENZOTHIOPHENE-2-CARBONYL)HYDRAZINECARBONYL]-N-PHENYLPROPANAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound in research and industrial applications.

Properties

Molecular Formula

C20H18ClN3O4S

Molecular Weight

431.9 g/mol

IUPAC Name

4-[2-(3-chloro-6-methoxy-1-benzothiophene-2-carbonyl)hydrazinyl]-4-oxo-N-phenylbutanamide

InChI

InChI=1S/C20H18ClN3O4S/c1-28-13-7-8-14-15(11-13)29-19(18(14)21)20(27)24-23-17(26)10-9-16(25)22-12-5-3-2-4-6-12/h2-8,11H,9-10H2,1H3,(H,22,25)(H,23,26)(H,24,27)

InChI Key

NXRHUCGUDMEWDA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)C(=C(S2)C(=O)NNC(=O)CCC(=O)NC3=CC=CC=C3)Cl

Origin of Product

United States

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